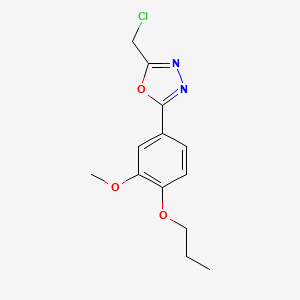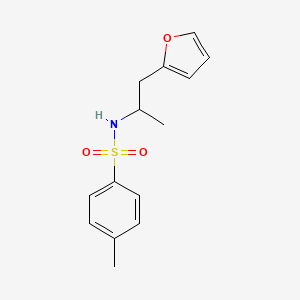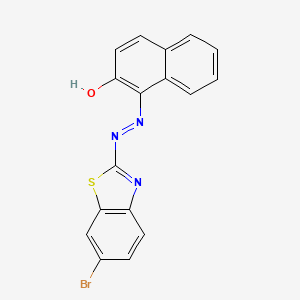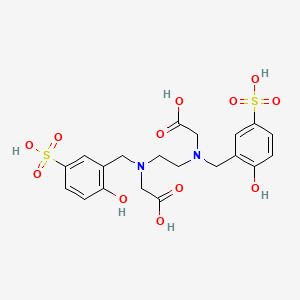
n,n'-Bis(2-hydroxy-5-sulfobenzyl)ethylenediamine-n,n'-diacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,n’-Bis(2-hydroxy-5-sulfobenzyl)ethylenediamine-n,n’-diacetic acid is a chelating agent known for its ability to form stable complexes with metal ions. This compound is particularly useful in various scientific and industrial applications due to its high affinity for metal ions and its stability under different conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n,n’-Bis(2-hydroxy-5-sulfobenzyl)ethylenediamine-n,n’-diacetic acid typically involves the reaction of ethylenediamine with 2-hydroxy-5-sulfobenzyl chloride in the presence of a base. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of n,n’-Bis(2-hydroxy-5-sulfobenzyl)ethylenediamine-n,n’-diacetic acid involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The final product is subjected to rigorous quality control tests to ensure it meets industry standards.
化学反应分析
Types of Reactions
N,n’-Bis(2-hydroxy-5-sulfobenzyl)ethylenediamine-n,n’-diacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acid derivatives, while reduction may yield amine derivatives.
科学研究应用
N,n’-Bis(2-hydroxy-5-sulfobenzyl)ethylenediamine-n,n’-diacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent in various chemical reactions and processes, including metal ion extraction and purification.
Biology: The compound is used in biological studies to investigate metal ion interactions with biomolecules.
Medicine: It is explored for its potential use in medical imaging and as a therapeutic agent for metal ion-related disorders.
Industry: The compound is used in industrial processes such as water treatment and metal plating.
作用机制
The mechanism by which n,n’-Bis(2-hydroxy-5-sulfobenzyl)ethylenediamine-n,n’-diacetic acid exerts its effects involves the formation of stable complexes with metal ions. The compound’s functional groups, including hydroxyl and sulfonic acid groups, coordinate with metal ions, forming strong bonds. This chelation process stabilizes the metal ions and prevents them from participating in unwanted reactions.
相似化合物的比较
Similar Compounds
N,n’-Bis(2-hydroxy-5-methylbenzyl)ethylenediamine-n,n’-diacetic acid: Similar in structure but with methyl groups instead of sulfonic acid groups.
N,n’-Bis(2-hydroxy-5-carboxyethyl)benzyl)ethylenediamine-n,n’-diacetic acid: Contains carboxyethyl groups instead of sulfonic acid groups.
Uniqueness
N,n’-Bis(2-hydroxy-5-sulfobenzyl)ethylenediamine-n,n’-diacetic acid is unique due to its high affinity for metal ions and its stability under various conditions. The presence of sulfonic acid groups enhances its solubility in water and its ability to form stable complexes with a wide range of metal ions, making it particularly useful in applications where other chelating agents may not be effective.
属性
CAS 编号 |
3625-86-3 |
|---|---|
分子式 |
C20H24N2O12S2 |
分子量 |
548.5 g/mol |
IUPAC 名称 |
2-[2-[carboxymethyl-[(2-hydroxy-5-sulfophenyl)methyl]amino]ethyl-[(2-hydroxy-5-sulfophenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C20H24N2O12S2/c23-17-3-1-15(35(29,30)31)7-13(17)9-21(11-19(25)26)5-6-22(12-20(27)28)10-14-8-16(36(32,33)34)2-4-18(14)24/h1-4,7-8,23-24H,5-6,9-12H2,(H,25,26)(H,27,28)(H,29,30,31)(H,32,33,34) |
InChI 键 |
NPFXDGLJVJSQDY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)CN(CCN(CC2=C(C=CC(=C2)S(=O)(=O)O)O)CC(=O)O)CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


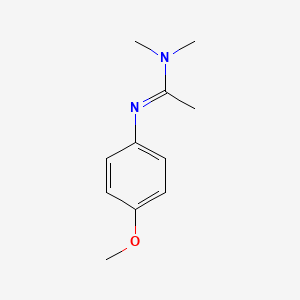
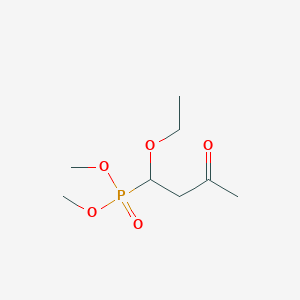
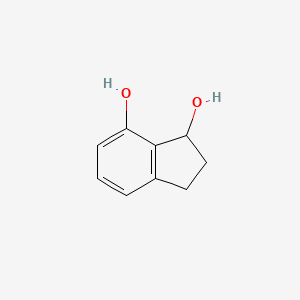
![4-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14146013.png)
![2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146017.png)

![N-Prop-2-yn-1-yl-N-[(prop-2-yn-1-yl)oxy]formamide](/img/structure/B14146026.png)
![Propan-2-yl 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B14146034.png)
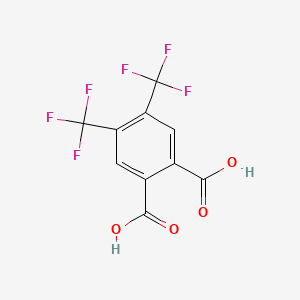
![N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B14146038.png)

